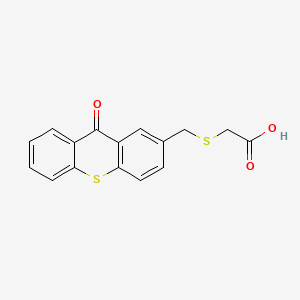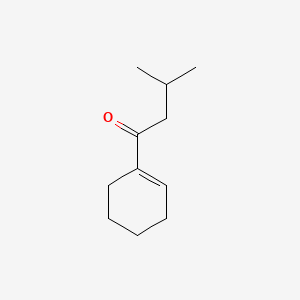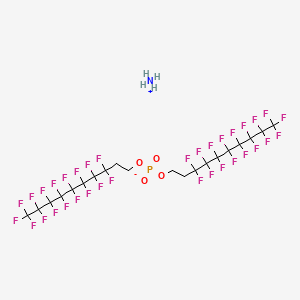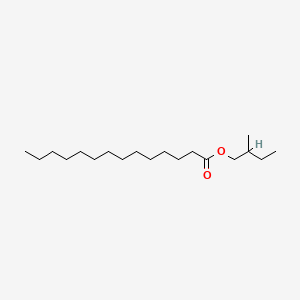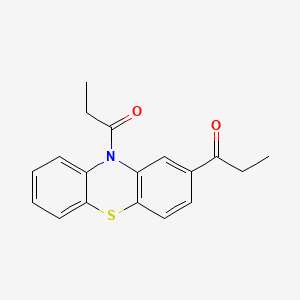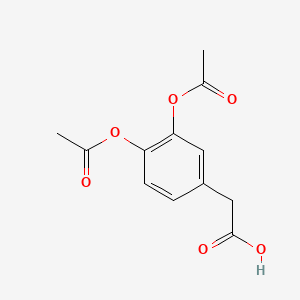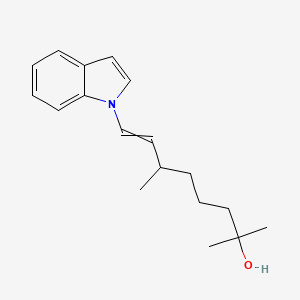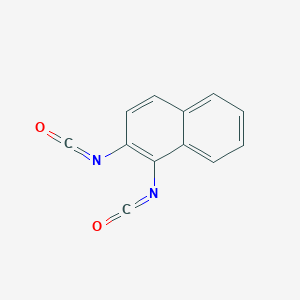
6-bromo-1,4-dimetil-9H-carbazol
Descripción general
Descripción
6-bromo-1,4-dimethyl-9H-carbazole is a useful research compound. Its molecular formula is C14H12BrN and its molecular weight is 274.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-1,4-dimethyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1,4-dimethyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Optoelectrónicas
El policarbazol y sus derivados, que incluyen "6-bromo-1,4-dimetil-9H-carbazol", son polímeros conductores heterocíclicos aromáticos que contienen nitrógeno. Tienen excelentes propiedades optoelectrónicas, alta movilidad de portadores de carga y excelente estabilidad morfológica . Estas propiedades los convierten en candidatos potenciales en el campo de los nanodispositivos, las baterías recargables y los transistores electroquímicos .
Fotocopiadoras
Los primeros esfuerzos se llevaron a cabo para estudiar las considerables propiedades fotoconductoras de PVK, poli (N-vinil carbazol) en fotocopiadoras . PVK es un polímero con excelentes propiedades optoelectrónicas, así como propiedades fotoconductoras y buena estabilidad termogravimétrica .
LED orgánicos
PVK se ha utilizado en LED orgánicos blancos . El grupo carbazol en PVK actúa como un material de transporte de carga .
Tecnologías de aislamiento
PVK también se ha utilizado en tecnologías de aislamiento . Su buena estabilidad termogravimétrica lo hace adecuado para esta aplicación .
Electrostografía
PVK ha encontrado aplicaciones en la electrostografía . Sus excelentes propiedades optoelectrónicas contribuyen a su efectividad en este campo .
Celdas fotovoltaicas sensibilizadas por colorantes
PVK se ha utilizado en células fotovoltaicas sensibilizadas por colorantes combinadas con dióxido de titanio (TiO2) . El grupo carbazol en PVK actúa como un material de transporte de carga .
Terapia contra el cáncer
Los andamios de carbazol, incluido "this compound", se han estudiado por sus actividades antitumorales . Se ha encontrado que son efectivos contra varios tipos de cáncer .
Vía de transducción mediada por GPER
"this compound" se ha investigado por su capacidad de interactuar y activar la vía de transducción mediada por GPER en células de cáncer de mama .
Mecanismo De Acción
- One potential target could be related to its antioxidant properties, as carbazole derivatives are known to scavenge free radicals and reduce oxidative stress .
- Antioxidant Effects :
Target of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
Carbazole derivatives, including 6-Bromo-1,4-dimethyl-9H-carbazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the electron donation of nitrogen on the carbazole ring . This property allows for efficient charge transfer from host carbazoles to connected molecules, provided by a strong π-electron conjugation .
Cellular Effects
The effects of 6-Bromo-1,4-dimethyl-9H-carbazole on cells are not well-studied. Carbazole derivatives have been found to have anti-tumor activities . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1,4-dimethyl-9H-carbazole is not fully understood. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, mediating estrogen signals . This interaction triggers the rapid ERK activation in ER-negative SkBr3 cells .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-1,4-dimethyl-9H-carbazole in laboratory settings are not well-documented. Carbazole derivatives are known for their good thermal properties and structural stability , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways that 6-Bromo-1,4-dimethyl-9H-carbazole is involved in are not well-documented. Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-1,4-dimethyl-9H-carbazole within cells and tissues are not well-documented. Carbazole derivatives are known for their ability to be used as a hole transport layer in OLED technology , suggesting that they may interact with transporters or binding proteins.
Subcellular Localization
The subcellular localization of 6-Bromo-1,4-dimethyl-9H-carbazole is not well-documented. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, which is located in the cell membrane .
Propiedades
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEGTFNWJSDBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403981 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-42-7 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


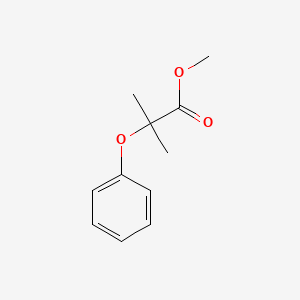
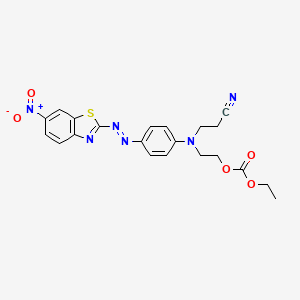
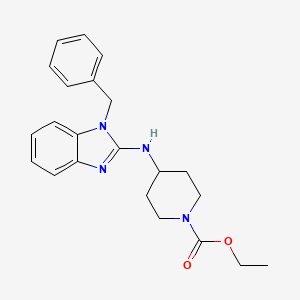
![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)
